molecular formula C8H10O4 B14241991 (2-Hydroxy-6-oxocyclohex-1-en-1-yl)acetic acid CAS No. 189578-34-5

(2-Hydroxy-6-oxocyclohex-1-en-1-yl)acetic acid

Cat. No.: B14241991
CAS No.: 189578-34-5
M. Wt: 170.16 g/mol
InChI Key: AJQMSDDBVXJEAR-UHFFFAOYSA-N
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Description

(2-Hydroxy-6-oxocyclohex-1-en-1-yl)acetic acid is a compound with a unique structure that includes a cyclohexene ring with hydroxyl and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-6-oxocyclohex-1-en-1-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of barbituric acid derivatives with 1,3-cyclohexanedione and aldehydes in the presence of a base such as diethyl amine . This reaction proceeds efficiently in water media, yielding the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters ensures high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-6-oxocyclohex-1-en-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted cyclohexene compounds.

Scientific Research Applications

(2-Hydroxy-6-oxocyclohex-1-en-1-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxy-6-oxocyclohex-1-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxy-6-oxocyclohex-1-en-1-yl)acetic acid is unique due to its specific combination of hydroxyl and oxo groups on the cyclohexene ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

189578-34-5

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

2-(2-hydroxy-6-oxocyclohexen-1-yl)acetic acid

InChI

InChI=1S/C8H10O4/c9-6-2-1-3-7(10)5(6)4-8(11)12/h9H,1-4H2,(H,11,12)

InChI Key

AJQMSDDBVXJEAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=O)C1)CC(=O)O)O

Origin of Product

United States

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